molecular formula C6HCl2IN2S B2621260 2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine CAS No. 2383670-59-3

2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine

Cat. No.: B2621260
CAS No.: 2383670-59-3
M. Wt: 330.95
InChI Key: XYSIHEOODVYICZ-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine is a chemical compound with the molecular formula C6HCl2IN2S . It is used in the synthesis of PI3K inhibitor under noncryogenic conditions .


Synthesis Analysis

The synthesis of this compound involves the use of organolithium reagents . The reaction of 2,4-chloropyrimidine with phenyllithium undergoes nucleophilic addition, favoring the formation of C-4 substituted products . The dihydro adduct, without isolation, is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .


Molecular Structure Analysis

The molecular weight of this compound is 330.96 . The IUPAC Standard InChI is InChI=1S/C6HCl2IN2S/c7-5-4-2(1-3(9)12-4)10-6(8)11-5/h1H .


Chemical Reactions Analysis

The chemical reactions involving this compound are highly regioselective, favoring the formation of C-4 substituted products . The nucleophilic aromatic substitution (SNAr) reaction is a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .


Physical and Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 330.96 .

Mechanism of Action

While the specific mechanism of action for 2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine is not mentioned in the search results, pyrimidines in general have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Future Directions

The future directions for 2,4-Dichloro-6-iodothieno[3,2-d]pyrimidine could involve further exploration of its synthesis methods and potential applications. There is interest in the synthesis of 4,6-disubstituted pyrimidines . Since an increase in hydrophobic character of the substituents in the 4-position of the pyrimidine ring is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites, introduction of the hydrophobic groups phenyl, 1,3-dithianyl or naphthyl, as well as a cationic side chain, are expected to enhance affinity .

Properties

IUPAC Name

2,4-dichloro-6-iodothieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl2IN2S/c7-5-4-2(1-3(9)12-4)10-6(8)11-5/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSIHEOODVYICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1N=C(N=C2Cl)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl2IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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